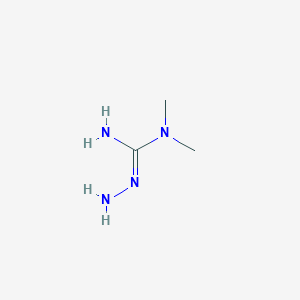
1-Amino-3,3-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,3-dimethylguanidine is a chemical compound with the molecular formula C₃H₁₀N₄ It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are often used as guanidylating agents in this process. Another method involves the use of S-methylisothiourea as a guanidylating agent, which has proven to be efficient .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives .
Scientific Research Applications
1-Amino-3,3-dimethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other guanidine derivatives.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
Metformin: A well-known antidiabetic drug with a similar guanidine structure.
1-Amino-3-nitroguanidine: Another derivative with applications in energetic materials.
Uniqueness: 1-Amino-3,3-dimethylguanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its high basicity and ability to form stable hydrogen bonds make it particularly valuable in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.
Properties
Molecular Formula |
C3H10N4 |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
2-amino-1,1-dimethylguanidine |
InChI |
InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) |
InChI Key |
LOGZKMIWSHHDMT-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C(=N/N)/N |
Canonical SMILES |
CN(C)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


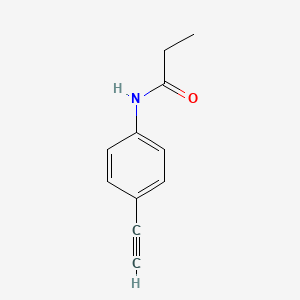
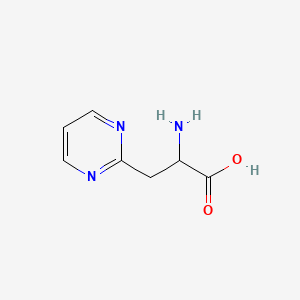
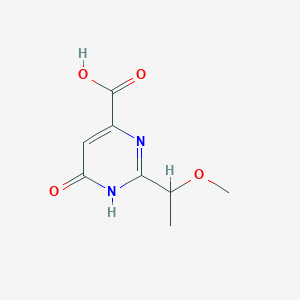
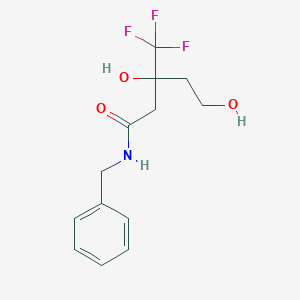
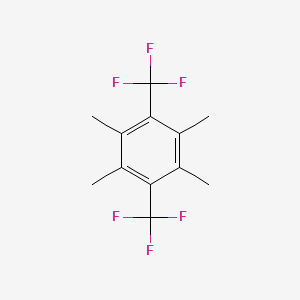
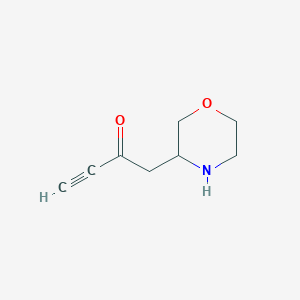

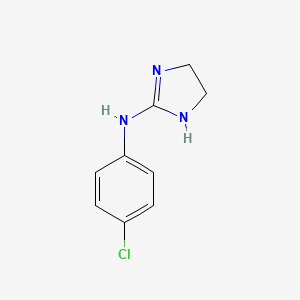
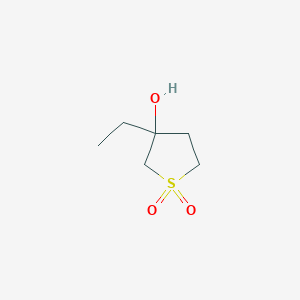
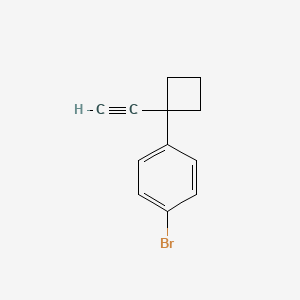
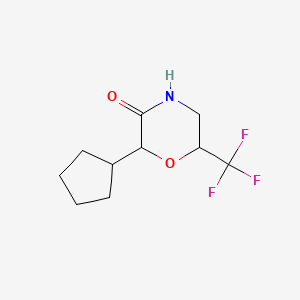
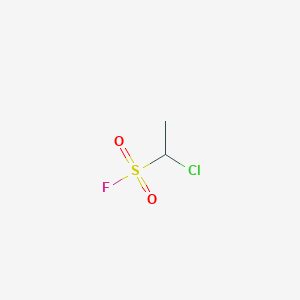
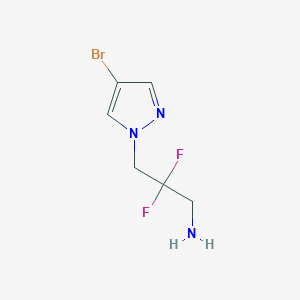
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
